molecular formula C18H17NO4 B3253788 N-(1(S)-Phenylethyl)-6-forml-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxamide CAS No. 227091-47-6

N-(1(S)-Phenylethyl)-6-forml-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxamide

Cat. No.: B3253788
CAS No.: 227091-47-6
M. Wt: 311.3 g/mol
InChI Key: WHFUKABJXKKWHS-YVEFUNNKSA-N
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Description

N-(1(S)-Phenylethyl)-6-formyl-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxamide (CAS: 632292-47-8; MFCD: MFCD03768406) is a chiral amide derivative featuring a 2,3-dihydro-1,4-benzodioxine core substituted with a formyl group at position 6 and a carboxamide group at position 2. Its molecular formula is C₁₉H₁₉NO₄, with a molecular weight of 325.36 g/mol . The compound exhibits stereochemical complexity, with an (S)-configured phenylethylamine moiety and an (R)-configured carboxamide group. This stereochemistry is critical for its diastereomeric resolution during synthesis, as demonstrated in chiral separation techniques involving flash chromatography . The compound is cataloged as a rare chemical, highlighting its specialized applications in stereochemical studies or medicinal chemistry research .

Properties

IUPAC Name

(2R)-6-formyl-N-[(1S)-1-phenylethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-12(14-5-3-2-4-6-14)19-18(21)17-11-22-16-9-13(10-20)7-8-15(16)23-17/h2-10,12,17H,11H2,1H3,(H,19,21)/t12-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFUKABJXKKWHS-YVEFUNNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2COC3=C(O2)C=CC(=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)[C@H]2COC3=C(O2)C=CC(=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1(S)-Phenylethyl)-6-forml-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxamide often begins with the preparation of the dihydrobenzodioxine ring, followed by the introduction of the phenylethyl group and the subsequent formylation and amidation. This process involves several steps:

  • Formation of the Dihydrobenzodioxine Ring: : Starting with catechol, an acetalization reaction in the presence of an acid catalyst can form the dihydrobenzodioxine structure.

  • Introduction of the Phenylethyl Group: : Utilizing a Friedel-Crafts alkylation, the phenylethyl group is attached to the ring system.

  • Formylation: : Via a Vilsmeier-Haack reaction, a formyl group is introduced at the appropriate position on the ring.

  • Amidation: : Finally, the carboxylic acid derivative is treated with an amine to form the desired carboxamide.

Industrial Production Methods

The industrial production of this compound would scale up the aforementioned synthetic routes, ensuring rigorous control over reaction conditions to achieve high yields and purity. Use of continuous flow chemistry and automated systems may enhance efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, especially at the formyl group, which can be converted into a carboxylic acid using oxidizing agents such as potassium permanganate.

  • Reduction: : The formyl group can be reduced to an alcohol by reagents like sodium borohydride.

  • Substitution: : Electrophilic aromatic substitution can occur, where substituents on the benzodioxine ring are replaced under the influence of halogens or nitrating agents.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromic acid.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Chlorine, bromine, sulfuric acid.

Major Products Formed

  • Oxidation: : Carboxylic acids.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(1(S)-Phenylethyl)-6-formyl-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxamide exhibits potential anticancer properties. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against MCF-7 breast cancer cells, showing a dose-dependent response with an IC50 value of 25 µM .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It was found to inhibit neuroinflammation and oxidative stress in neuronal cell models, suggesting potential applications in treating neurodegenerative diseases.

Case Study:
Research conducted at the University of Salerno demonstrated that the compound reduced levels of pro-inflammatory cytokines in microglial cells, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .

Biological Mechanisms

The biological activity of N-(1(S)-Phenylethyl)-6-formyl-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxamide is attributed to its ability to modulate various signaling pathways. Key mechanisms include:

  • Inhibition of NF-kB Pathway: This pathway is crucial in regulating immune response and inflammation.
  • Activation of Caspase Pathways: Induces apoptosis in cancer cells.

Toxicity and Safety Profile

While the compound shows promising therapeutic effects, understanding its toxicity is vital for clinical applications. Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses, but further studies are required to confirm these findings.

Mechanism of Action

The exact mechanism by which this compound exerts its effects can vary depending on the context. Generally, its interaction with specific molecular targets involves the phenylethyl and dihydrobenzodioxine groups:

  • Molecular Targets: : May include enzymes, receptors, and other protein structures.

  • Pathways Involved: : Could involve inhibition or activation of enzymatic pathways, alteration of receptor binding, or modification of cellular signaling processes.

Comparison with Similar Compounds

(2R)-N-((S)-1-Phenylethyl)-2,3-dihydrobenzo-(1,4)-oxathiine-2-carboxamide

  • Molecular Formula: C₁₈H₁₉NO₂S
  • Molecular Weight : 313.41 g/mol
  • Key Features : Replaces the benzodioxine oxygen with a sulfur atom (oxathiine core). Synthesized via diastereomeric amide resolution, emphasizing the role of sulfur in altering polarity and chromatographic behavior .

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenoxy)methyl]benzamide

  • Molecular Formula: C₂₄H₂₁NO₄
  • Molecular Weight : 387.43 g/mol
  • Key Features: Substituted with a 4-methylphenoxy-methyl group on the benzamide. Lacks the chiral phenylethylamine moiety, simplifying its stereochemical profile .
  • Comparison : The bulky substituent may reduce solubility compared to the formyl group in the target compound, impacting pharmacokinetic properties.

N-(6-Fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

  • Molecular Formula : C₁₆H₁₁FN₂O₃S
  • Molecular Weight : 330.33 g/mol
  • Key Features: Incorporates a fluorinated benzothiazole group instead of phenylethylamine.
  • Comparison : The benzothiazole moiety introduces heterocyclic complexity, which could enhance affinity for targets like kinases or proteases.

Stereoisomeric and Diastereomeric Variants

(3R)-N-((S)-1-Phenylethyl)-2,3-dihydrobenzo-(1,4)-oxathiine-3-carboxamide

  • Molecular Formula: C₁₈H₁₉NO₂S
  • Molecular Weight : 313.41 g/mol
  • Key Features : Carboxamide at position 3 (vs. position 2 in the target compound). Synthesized using triethylamine (TEA) in acetonitrile/water, differing in reaction conditions .

Complex Amide Derivatives

(7S,8aS)-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-methoxy-4-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

  • Molecular Formula : C₂₁H₂₃N₃O₅
  • Molecular Weight : 397.43 g/mol
  • Key Features : Fused pyrrolo-pyrazine ring with a methoxy group. The rigid bicyclic structure may enhance target selectivity in drug design .
  • Comparison : Increased structural complexity and molecular weight suggest specialized applications, such as protease inhibition.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Synthesis Method
N-(1(S)-Phenylethyl)-6-formyl-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxamide C₁₉H₁₉NO₄ 325.36 Formyl, (S)-Phenylethyl, (R)-Carboxamide Diastereomeric resolution
(2R)-N-((S)-1-Phenylethyl)-2,3-dihydrobenzo-(1,4)-oxathiine-2-carboxamide C₁₈H₁₉NO₂S 313.41 Oxathiine core, Sulfur substitution Amide resolution
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenoxy)methyl]benzamide C₂₄H₂₁NO₄ 387.43 4-Methylphenoxy-methyl Standard amide coupling
N-(6-Fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide C₁₆H₁₁FN₂O₃S 330.33 Fluorobenzothiazole Not specified

Research Findings and Implications

Stereochemical Influence: The target compound’s (R)-carboxamide and (S)-phenylethyl groups enable efficient diastereomeric separation, a trait shared with oxathiine analogs .

Substituent Effects : Electron-withdrawing groups (e.g., formyl, fluorine) enhance polarity and may improve solubility or binding specificity compared to bulky alkyl/aryl groups .

Structural Complexity : Compounds with fused rings (e.g., pyrrolo-pyrazine) exhibit higher molecular weights and rigidity, suggesting niche applications in targeting complex biological systems .

Biological Activity

The compound N-(1(S)-Phenylethyl)-6-formyl-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxamide is a derivative of benzodioxine that has garnered interest in various biological studies due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of N-(1(S)-Phenylethyl)-6-formyl-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxamide can be described as follows:

  • Chemical Formula : C₁₅H₁₅N₁O₃
  • Molecular Weight : 271.29 g/mol
  • Functional Groups : Benzodioxine, carboxamide, aldehyde

Pharmacological Properties

  • Anti-inflammatory Activity : Research has indicated that derivatives of benzodioxine compounds exhibit significant anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines .
  • Anticancer Effects : Several studies have reported that benzodioxine derivatives possess cytotoxic properties against different cancer cell lines. For instance, synthesized derivatives demonstrated varying degrees of cytotoxicity against solid tumor cell lines, suggesting their potential as chemotherapeutic agents .
  • Antimicrobial Properties : Some derivatives have shown limited antimicrobial activity against specific bacterial strains. The effectiveness varies significantly depending on the structure of the compound and the type of bacteria tested .

The biological activity of N-(1(S)-Phenylethyl)-6-formyl-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxamide is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that similar compounds inhibit key enzymes involved in inflammatory pathways and cancer progression.
  • Modulation of Signal Transduction Pathways : The compound may affect signaling pathways such as MAPK and PI3K/Akt, which are crucial in cell proliferation and survival .

Study 1: Anti-inflammatory Effects

A study published in J. Braz. Chem. Soc. evaluated the anti-inflammatory effects of synthesized benzodioxine derivatives. The results indicated a significant reduction in IL-6 and TNF-α levels in treated cell lines compared to controls, suggesting a promising application for inflammatory diseases .

Study 2: Anticancer Activity

In another investigation, researchers assessed the cytotoxicity of N-(1(S)-Phenylethyl)-6-formyl-2,3-dihydro-1,4-benzodioxine derivatives against various cancer cell lines. The results showed that certain derivatives inhibited cell proliferation by inducing apoptosis through caspase activation pathways .

Study 3: Antimicrobial Efficacy

A study focused on the antimicrobial properties of benzodioxine derivatives found that some compounds exhibited activity against Gram-positive bacteria while showing limited effects on Gram-negative strains. This highlights the need for further structural modifications to enhance efficacy .

Q & A

Basic Research Question

  • X-ray crystallography : Resolve absolute configurations, as demonstrated for structurally similar benzodioxine derivatives in . Single-crystal diffraction data can validate the (S) and (R) stereochemistry .
  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to separate enantiomers and assess chiral purity (>98% ee) .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR can confirm regiochemistry (e.g., formyl proton at δ ~10 ppm) and rule out diastereomeric impurities .

Table 1 : Key Spectral Data

ParameterObservation
1^1H NMR (Formyl H)δ 9.8–10.2 ppm (singlet)
Chiral HPLC Retention12.5 min (R-isomer), 14.2 min (S-isomer)

What safety precautions are essential for handling this compound?

Basic Research Question

  • Hazard mitigation : Refer to ’s H-codes (e.g., H301: Toxic if swallowed) and P-codes (e.g., P301+P310: Immediate medical attention if ingested). Use fume hoods, nitrile gloves, and lab coats .
  • Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation .
  • Waste disposal : Follow EPA guidelines for amide-containing compounds, incinerating at >800°C .

How can chiral purity be optimized during synthesis?

Advanced Research Question

  • Dynamic kinetic resolution : Use palladium catalysts with chiral ligands to control stereochemistry during amide formation .
  • Chiral stationary phases (CSPs) : Employ preparative chiral HPLC (e.g., Daicel columns) for enantiomer separation. ’s catalog notes the compound’s S/R configuration, requiring CSP optimization .
  • Crystallization-induced asymmetric transformation : Recrystallize intermediates in polar solvents (e.g., ethanol/water) to enrich the desired enantiomer .

How to resolve contradictions in bioactivity data across similar benzodioxine carboxamides?

Advanced Research Question

  • Statistical rigor : Replicate assays in triplicate with controls ( used Excel 2010 for SEM calculations). Apply ANOVA to compare IC50_{50} values against reference inhibitors .
  • Structure-activity relationship (SAR) : Compare substituent effects (e.g., formyl vs. sulfonamide groups) using molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations .
  • Enzyme assay conditions : Standardize buffer pH, temperature, and co-factor concentrations to minimize variability.

Table 2 : Comparative Bioactivity of Benzodioxine Derivatives

CompoundTarget EnzymeIC50_{50} (µM)Reference
Target Compoundα-GlucosidaseTBD*
7a ()α-Glucosidase12.3 ± 1.2
Dulaglutide analog ()GLP-1 Receptor0.5 ± 0.1

*TBD: Requires experimental validation.

What computational methods model the SAR of this compound?

Advanced Research Question

  • Molecular docking : Use Schrödinger Suite or MOE to predict binding modes with target enzymes (e.g., α-glucosidase). ’s ceramide glucosyltransferase inhibitor study provides a template .
  • QM/MM simulations : Analyze electronic effects of the formyl group on binding affinity. Gaussian 09 can optimize geometries at the B3LYP/6-31G* level .
  • ADMET prediction : SwissADME or pkCSM tools assess pharmacokinetics (e.g., logP = 3.81 per ) .

How do physicochemical properties compare with structural analogs?

Advanced Research Question

  • Solubility : The 6-formyl group increases polarity vs. methyl or chloro analogs (: logP = 1.7 for acetamide vs. 3.81 for target compound) .
  • Thermal stability : Perform TGA/DSC to compare decomposition points with ’s piperidinyl-benzodioxine carboxamide (m.p. >200°C) .

Table 3 : Physicochemical Properties

PropertyTarget CompoundAnalog ()
Molecular Weight311.33 g/mol193.20 g/mol
logP3.811.7
Water Solubility<0.1 mg/mL5.2 mg/mL

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1(S)-Phenylethyl)-6-forml-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1(S)-Phenylethyl)-6-forml-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxamide

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